N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine
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Overview
Description
N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with diphenyl groups and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine typically involves multi-step organic reactions. One common method involves the reaction of 5,6-diphenylpyridin-3-amine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives
Scientific Research Applications
N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The pathways involved include inhibition of kinase activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diphenyl-3-(pyridin-3-yl)-1,2,4-triazine
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine
- 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide .
Uniqueness
N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both pyridine and ethane-1,2-diamine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H23N3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N'-(5,6-diphenylpyridin-3-yl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C21H23N3/c1-22-13-14-24(2)19-15-20(17-9-5-3-6-10-17)21(23-16-19)18-11-7-4-8-12-18/h3-12,15-16,22H,13-14H2,1-2H3 |
InChI Key |
URKBHMMSYNFRHW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C1=CC(=C(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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